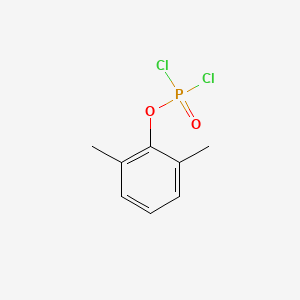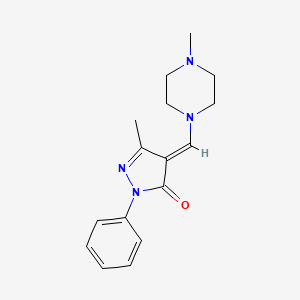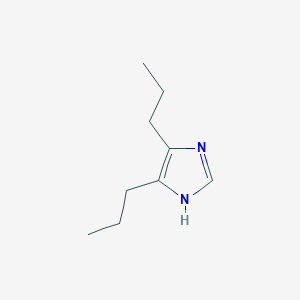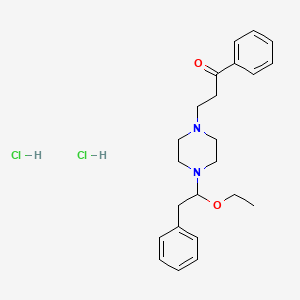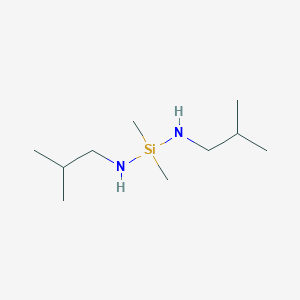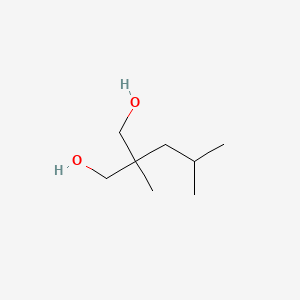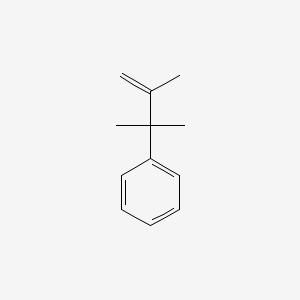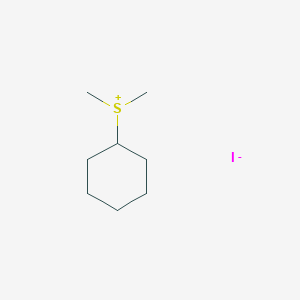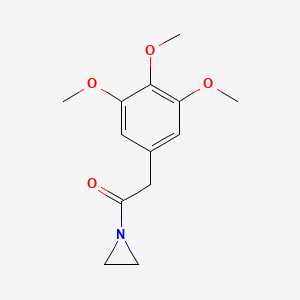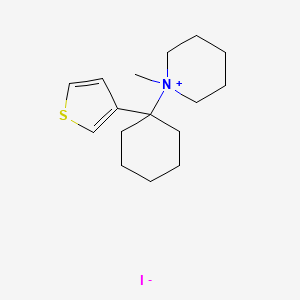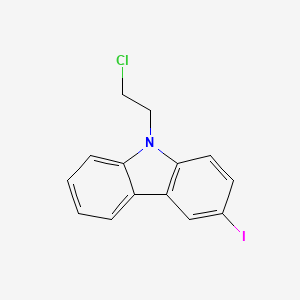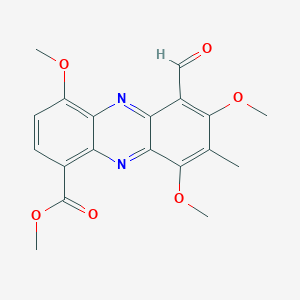
Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate is a complex organic compound with the molecular formula C19H18N2O6 This compound is known for its unique structure, which includes multiple methoxy groups and a phenazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the formation of the phenazine core, followed by the introduction of methoxy groups and the formyl group through selective reactions. The final step often involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Purification steps such as recrystallization or chromatography are typically employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenazine derivatives.
Scientific Research Applications
Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate: Lacks the 8-methyl group.
Methyl 6-formyl-4,7,9-trimethoxy-8-ethylphenazine-1-carboxylate: Contains an ethyl group instead of a methyl group at the 8-position.
Uniqueness
Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
26887-80-9 |
|---|---|
Molecular Formula |
C19H18N2O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate |
InChI |
InChI=1S/C19H18N2O6/c1-9-17(25-3)11(8-22)14-16(18(9)26-4)21-13-10(19(23)27-5)6-7-12(24-2)15(13)20-14/h6-8H,1-5H3 |
InChI Key |
WWFIWPFADFLIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=C(C=CC(=C3N=C2C(=C1OC)C=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


